molecular formula C10H11F4NO B15236124 (1R,2R)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL CAS No. 1213843-65-2

(1R,2R)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL

Cat. No.: B15236124
CAS No.: 1213843-65-2
M. Wt: 237.19 g/mol
InChI Key: CFIHNRLLYRAXQL-ANLVUFKYSA-N
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Description

The compound (1R,2R)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL is a chiral amino alcohol derivative characterized by a fluorinated aromatic ring and a trifluoromethyl substituent. Its structure comprises a propan-2-ol backbone with an amino group at the C1 position and a 2-fluoro-3-(trifluoromethyl)phenyl group. The stereochemistry (1R,2R) is critical for its biological activity and physicochemical properties.

Properties

CAS No.

1213843-65-2

Molecular Formula

C10H11F4NO

Molecular Weight

237.19 g/mol

IUPAC Name

(1R,2R)-1-amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H11F4NO/c1-5(16)9(15)6-3-2-4-7(8(6)11)10(12,13)14/h2-5,9,16H,15H2,1H3/t5-,9+/m1/s1

InChI Key

CFIHNRLLYRAXQL-ANLVUFKYSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=C(C(=CC=C1)C(F)(F)F)F)N)O

Canonical SMILES

CC(C(C1=C(C(=CC=C1)C(F)(F)F)F)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-(trifluoromethyl)benzaldehyde and ®-(+)-epichlorohydrin.

    Formation of Epoxide: The first step involves the reaction of 2-fluoro-3-(trifluoromethyl)benzaldehyde with ®-(+)-epichlorohydrin in the presence of a base such as sodium hydroxide to form an epoxide intermediate.

    Ring Opening: The epoxide intermediate is then subjected to ring-opening using an amine, such as ammonia or a primary amine, under controlled conditions to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or bromo derivatives.

Scientific Research Applications

(1R,2R)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways, such as those involving neurotransmitters or hormones, leading to physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituent positions and halogens, leading to variations in molecular weight, density, and reactivity. Below is a comparative analysis:

Table 1: Physical and Chemical Properties of Analogs
Compound Name Substituents Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) pKa
(1R,2R)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL 3-Cl, 4-CF₃ C₁₀H₁₁ClF₃NO 253.65 1.359 (Predicted) 336.3 (Predicted) 12.33
(1R,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL 2-F, 4-CH₃ C₁₀H₁₄FNO 181.22 N/A N/A N/A
Target Compound: (1R,2R)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL 2-F, 3-CF₃ C₁₀H₁₁F₄NO ~257.20 (Estimated) ~1.35 (Estimated) ~340 (Estimated) ~12.0 (Estimated)

Notes:

  • Chlorine vs. Fluorine : The 3-chloro analog () exhibits higher molecular weight (253.65 vs. ~257.20) and density compared to the target compound, likely due to chlorine’s larger atomic radius and mass. However, fluorine’s electronegativity may enhance hydrogen bonding and solubility in the target compound .
  • Methyl Substitution : The 4-methyl analog () lacks a trifluoromethyl group, reducing molecular weight (181.22) and likely lowering boiling point due to decreased polarity .

Stereochemical and Functional Group Comparisons

  • (1R,2S)-1-Fluoro-1-phenylpropan-2-ol Derivatives : and describe analogs with fluoro-phenyl groups but differing stereochemistry (1R,2S vs. 1R,2R). The (1R,2R) configuration in the target compound may confer distinct NMR profiles, as seen in ’s ¹H NMR data (e.g., coupling constants like ²JH-F = 47.4 Hz), which are critical for structural validation .
  • Trifluoroacetamide Derivatives: Compounds like TFA-D-Phe-(2-(N-Me)Pyr) () highlight the role of fluorine in enhancing metabolic stability and lipophilicity. However, the target compound’s amino alcohol moiety contrasts with acetamide groups, suggesting different solubility and reactivity profiles .

Pharmaceutical Relevance

  • Aprepitant/Fosaprepitant Analogs: references compounds with trifluoromethylphenyl groups in antiemetic drugs. The target compound’s trifluoromethyl group may similarly improve bioavailability and target affinity, though its amino alcohol structure distinguishes it from morpholine-based pharmaceuticals .

Key Research Findings

Stereochemistry Matters : The (1R,2R) configuration in the target compound likely optimizes interactions with chiral biological targets, as seen in enantiomer-specific activities of analogs in and .

Fluorine Enhances Stability : Fluorine and trifluoromethyl groups improve metabolic resistance and binding precision, as observed in pharmaceuticals like Aprepitant .

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